REACTION_CXSMILES
|
C(OCC1C(OC(=O)C)C(OC(=O)C)C(OC(=O)C)C([O:24][C:25]2[CH:29]=[CH:28][S:27][C:26]=2[C:30](=[O:39])NCC2C=CC=CC=2)O1)(=O)C.C[O-:41].[Na+].Cl>CO>[OH:24][C:25]1[CH:29]=[CH:28][S:27][C:26]=1[C:30]([OH:39])=[O:41] |f:1.2|
|
Name
|
3,4,5-triacetoxy-6-(2-benzylcarbamoyl-thiophen-3-yloxy)-tetrahydro-pyran-2-ylmethyl acetate
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1OC(C(C(C1OC(C)=O)OC(C)=O)OC(C)=O)OC1=C(SC=C1)C(NCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methanolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 22° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (SiO2, ethyl acetate/methanol=10:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |